8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its unique chemical structure. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound’s structure suggests that it may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored its kinase inhibitory activity against various kinases, including those involved in cancer progression and inflammation .
- Inflammation is associated with various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Preliminary studies indicate that this compound possesses anti-inflammatory properties. Investigating its effects on inflammatory pathways and cytokine production could lead to novel therapeutic strategies .
- The compound’s structure suggests potential neuroprotective properties. Researchers have examined its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Understanding its mechanism of action could contribute to the development of neuroprotective drugs .
- Scientists use chemical probes to study biological processes. This compound, with its unique structure, can serve as a valuable probe for investigating cellular pathways, protein interactions, and enzyme activities. Its specificity and selectivity make it an attractive tool for chemical biology research .
- Medicinal chemists explore structural modifications to enhance drug properties. Researchers have synthesized analogs of this compound to optimize its pharmacokinetics, bioavailability, and target specificity. These efforts aim to develop more potent and safer derivatives for therapeutic use .
- Fluorescent compounds are essential for imaging biological processes. The fluorine atoms in this compound can be exploited for fluorescent labeling. Researchers have investigated its use as a fluorescent probe for cellular imaging, tracking drug distribution, and studying protein localization .
- The complex structure of this compound challenges synthetic chemists. Developing efficient synthetic routes and scalable methods for its preparation is an active area of research. Novel synthetic strategies could inspire advancements in other chemical syntheses .
Anticancer Properties
Kinase Inhibition
Anti-inflammatory Activity
Neuroprotective Effects
Chemical Biology Probes
Medicinal Chemistry Optimization
Fluorescent Imaging Agents
Chemical Synthesis Strategies
Sigma-Aldrich. Safety Data Sheet for 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. Link ChemicalBook. Information on 2-fluoro-4-((4-fluorobenzyl)oxy)-5-methoxybenzaldehyde. Link Sigma-Aldrich. Product information for 3-Fluorobenzyl bromide. Link
properties
IUPAC Name |
8-fluoro-5-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-22-5-3-2-4-17(22)14-29-15-28-23-20-12-19(27)10-11-21(20)30(24(23)25(29)31)13-16-6-8-18(26)9-7-16/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGNNITNDNXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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